molecular formula C17H28ClNO2 B15144661 Venlafaxine-d10 (hydrochloride)

Venlafaxine-d10 (hydrochloride)

Cat. No.: B15144661
M. Wt: 323.9 g/mol
InChI Key: QYRYFNHXARDNFZ-WGXYFZCDSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of venlafaxine-d10 (hydrochloride) involves the incorporation of deuterium atoms into the venlafaxine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of venlafaxine-d10 (hydrochloride) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to maximize yield and purity. The final product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Venlafaxine-d10 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the N-oxide derivative, reduced venlafaxine, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Venlafaxine-d10 (hydrochloride) is widely used in scientific research for various applications:

    Chemistry: It is used to study the chemical properties and reactivity of venlafaxine.

    Biology: Researchers use it to investigate the metabolic pathways and pharmacokinetics of venlafaxine in biological systems.

    Medicine: The compound is used in clinical studies to understand the drug’s behavior in the human body and to develop more effective treatments for depression and anxiety disorders.

    Industry: It is used in the development and testing of new pharmaceutical formulations and delivery systems

Mechanism of Action

Venlafaxine-d10 (hydrochloride) exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, two key neurotransmitters involved in mood regulation. The compound and its active metabolite, O-desmethylvenlafaxine, bind to the serotonin and norepinephrine transporters, preventing the reabsorption of these neurotransmitters into the presynaptic neuron. This increases the levels of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission and improving mood .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Venlafaxine-d10 (hydrochloride) is unique due to the incorporation of deuterium atoms, which provides distinct advantages in pharmacokinetic studies.

Properties

Molecular Formula

C17H28ClNO2

Molecular Weight

323.9 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6-decadeuterio-1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C17H27NO2.ClH/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;/h7-10,16,19H,4-6,11-13H2,1-3H3;1H/i4D2,5D2,6D2,11D2,12D2;

InChI Key

QYRYFNHXARDNFZ-WGXYFZCDSA-N

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])(C(CN(C)C)C2=CC=C(C=C2)OC)O)([2H])[2H])([2H])[2H])[2H].Cl

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl

Origin of Product

United States

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